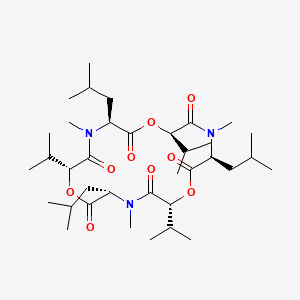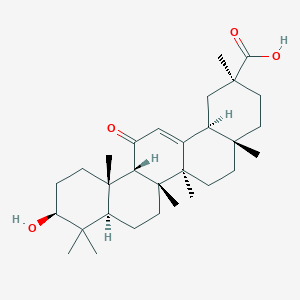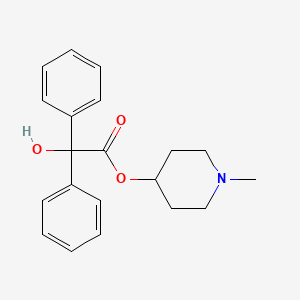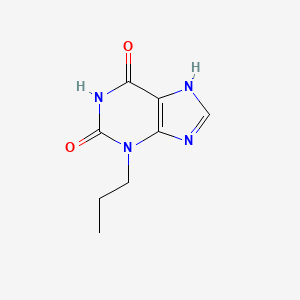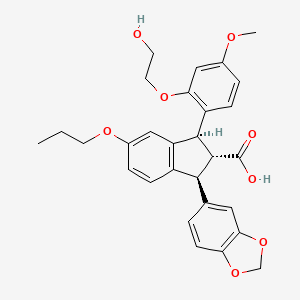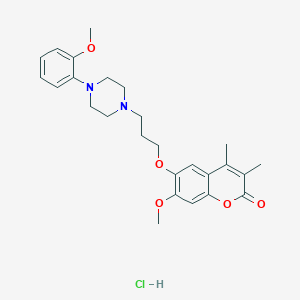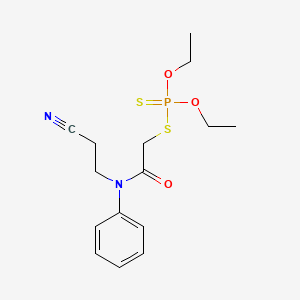
N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide
Overview
Description
N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide is a complex organophosphorus compound It is characterized by the presence of a phosphorodithioate group, which is known for its diverse chemical reactivity and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide typically involves the reaction of diethyl phosphorodithioate with a suitable amine derivative. The reaction conditions often require a controlled environment with specific temperature and pH to ensure the desired product is obtained. Common reagents used in the synthesis include diethyl phosphorodithioate, 2-cyanoethylamine, and phenyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert the phosphorodithioate group to phosphorothioates.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions typically require specific conditions such as controlled temperature and pH to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various phosphorothioate derivatives, which have different chemical and physical properties compared to the parent compound.
Scientific Research Applications
N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphorothioate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the production of pesticides and other agrochemicals due to its reactivity and effectiveness.
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide involves its interaction with molecular targets such as enzymes and proteins. The phosphorodithioate group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl cyanophosphonate: Similar in structure but lacks the phenylamino group.
O,O-Diethyl S-(p-tolyl) phosphorothioate: Similar in having the phosphorodithioate group but differs in the substituent groups attached to the phosphorus atom.
Uniqueness
N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide is unique due to the presence of both the cyanoethyl and phenylamino groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
16231-76-8 |
|---|---|
Molecular Formula |
C15H21N2O3PS2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C15H21N2O3PS2/c1-3-19-21(22,20-4-2)23-13-15(18)17(12-8-11-16)14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,12-13H2,1-2H3 |
InChI Key |
OXZOAUGOOWQPDM-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)SCC(=O)N(CCC#N)C1=CC=CC=C1 |
Canonical SMILES |
CCOP(=S)(OCC)SCC(=O)N(CCC#N)C1=CC=CC=C1 |
Appearance |
Solid powder |
Key on ui other cas no. |
16231-76-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GC 10284; GC10284; GC-10284 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


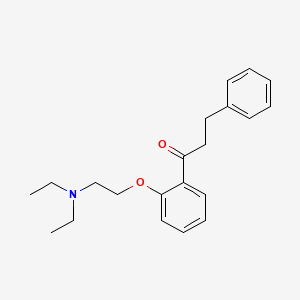
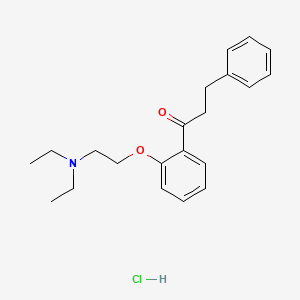

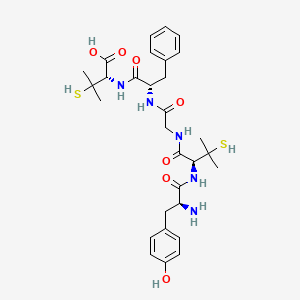
![(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine](/img/structure/B1671335.png)
![(1S,2S,5S,7R,8R,9S,10S,11R,15S)-12,12-Dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B1671336.png)
